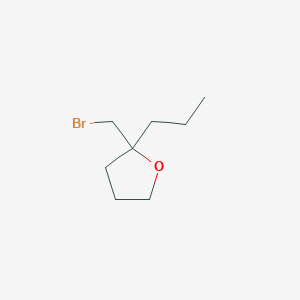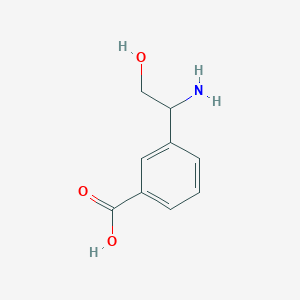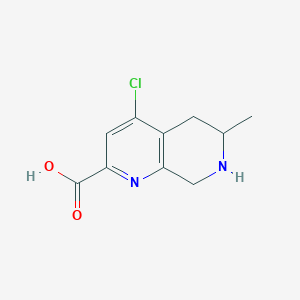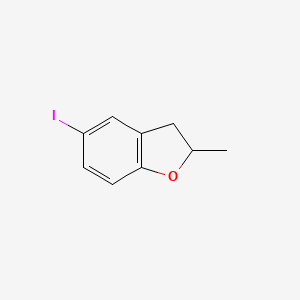![molecular formula C12H15NO2 B13194810 N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
N-[(3-Formylphenyl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Formylphenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 3-formylbenzyl chloride with 2-methylpropanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(3-Formylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl-2-methylpropanamide.
Reduction: 3-(Hydroxymethylphenyl)methyl-2-methylpropanamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学的研究の応用
N-[(3-Formylphenyl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The amide moiety can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amide.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
N-[(3-Formylphenyl)methyl]but-2-enamide: Similar structure with a but-2-enamide moiety instead of a methylpropanamide.
Uniqueness
N-[(3-Formylphenyl)methyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for various chemical modifications, while the amide moiety provides stability and potential for hydrogen bonding interactions.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
N-[(3-formylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-4-3-5-11(6-10)8-14/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChIキー |
UKRJJQVDVCKNDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC1=CC(=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)

![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)






![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)

